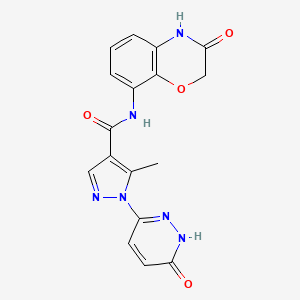
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMB belongs to the class of benzoxazole derivatives and is known for its anti-inflammatory and anti-cancer properties.
作用机制
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide exerts its therapeutic effects by targeting multiple signaling pathways involved in cell growth, proliferation, and inflammation. It inhibits the activity of various enzymes, including COX-2, MMP-9, and NF-κB, which are involved in the regulation of inflammation and tumor growth. This compound also induces the activation of caspases, which play a crucial role in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to inhibit the activity of MMP-9, a matrix metalloproteinase that plays a crucial role in the progression of cancer.
实验室实验的优点和局限性
One of the major advantages of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it reduces the risk of side effects associated with traditional chemotherapy. However, the limitations of this compound include its poor solubility, which can affect its bioavailability and efficacy, and its potential for toxicity at high doses.
未来方向
There are several future directions for the research and development of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the identification of new targets and signaling pathways that can be targeted by this compound. Additionally, the development of novel drug delivery systems, such as nanoparticles and liposomes, can be explored to improve the bioavailability and efficacy of this compound. Finally, the preclinical and clinical studies of this compound in various disease models can provide valuable insights into its therapeutic potential and safety profile.
合成方法
The synthesis of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide involves a multi-step process that includes the condensation of 2-methyl-1,3-benzoxazole-4-carboxylic acid with 8-chloro-3,4-dihydro-2H-chromen-4-amine in the presence of a coupling agent, such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC), followed by the addition of a carboxamide group using an appropriate coupling reagent.
科学研究应用
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory disorders, such as rheumatoid arthritis and psoriasis, have also been targeted by this compound due to its anti-inflammatory properties.
属性
IUPAC Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-20-16-12(5-3-7-15(16)24-10)18(22)21-14-8-9-23-17-11(14)4-2-6-13(17)19/h2-7,14H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZNBPMNNMYLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(=O)NC3CCOC4=C3C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![N-cyclohexyl-2-[5-[2-(2,3,5-trimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7438288.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)

![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)

![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B7438351.png)
![2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7438354.png)
![1-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea](/img/structure/B7438368.png)
![N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B7438373.png)
![1-[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7438381.png)
![1-cyclohexyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B7438385.png)